An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Nitrophenyl)-2-propyn-1-ol
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Nitrophenyl)-2-propyn-1-ol
Abstract
1-(3-Nitrophenyl)-2-propyn-1-ol is a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. Characterized by the presence of a propargyl alcohol moiety and a nitroaromatic ring, this compound serves as a valuable building block for the synthesis of complex molecular architectures. The terminal alkyne and secondary alcohol groups provide orthogonal reactive sites for a variety of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and esterifications. Furthermore, the nitro group can be readily transformed into other functional groups, such as amines, expanding its synthetic utility. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of 1-(3-nitrophenyl)-2-propyn-1-ol, offering a technical resource for researchers in drug discovery and materials science.
Introduction and Molecular Structure
1-(3-Nitrophenyl)-2-propyn-1-ol is a propargylic alcohol derivative featuring a phenyl ring substituted with a nitro group at the meta position. The strategic placement of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and provides a handle for further functionalization. The core value of this molecule lies in its three primary functional groups: the terminal alkyne, the secondary alcohol, and the aromatic nitro group. Each of these sites can be addressed with a high degree of chemical selectivity, making it a powerful synthon for constructing diverse chemical scaffolds.
The propargyl alcohol group is a key pharmacophore in many biologically active compounds and a cornerstone functional group for "click chemistry," a class of reactions known for their high efficiency and biocompatibility.[1] The terminal alkyne's acidity and linear geometry are central to its reactivity in forming stable carbon-carbon and carbon-heteroatom bonds.
Synthesis and Purification
The most direct and common synthesis of 1-(3-nitrophenyl)-2-propyn-1-ol involves the nucleophilic addition of an acetylide anion to 3-nitrobenzaldehyde. This reaction is typically performed by generating an organometallic acetylide reagent, such as ethynylmagnesium bromide or lithium acetylide, which then attacks the electrophilic carbonyl carbon of the aldehyde.
Representative Synthesis Protocol: Acetylide Addition to 3-Nitrobenzaldehyde
This protocol describes the synthesis via a Grignard reaction, a robust and scalable method for forming carbon-carbon bonds.[2]
Objective: To synthesize 1-(3-nitrophenyl)-2-propyn-1-ol from 3-nitrobenzaldehyde.
Materials:
-
3-Nitrobenzaldehyde
-
Magnesium turnings
-
Ethyl bromide
-
Acetylene gas (or a suitable precursor like ethynylmagnesium bromide solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add anhydrous THF, followed by a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous THF to the magnesium suspension to form ethylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at a controlled reflux.
-
Acetylide Formation: Cool the Grignard solution to 0 °C in an ice bath. Bubble acetylene gas through the solution for a defined period to form ethynylmagnesium bromide. Alternatively, a commercially available solution of ethynylmagnesium bromide can be used.
-
Nucleophilic Addition: While maintaining the temperature at 0 °C, slowly add a solution of 3-nitrobenzaldehyde in anhydrous THF to the reaction mixture.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(3-nitrophenyl)-2-propyn-1-ol.
dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];
} caption: "Workflow for the Synthesis and Purification of 1-(3-Nitrophenyl)-2-propyn-1-ol."
Physicochemical and Spectroscopic Properties
The properties of 1-(3-nitrophenyl)-2-propyn-1-ol are derived from its constituent functional groups. The nitroaromatic system imparts a yellowish color and influences its solubility and chromatographic behavior.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 54060-30-9 | [3][4][5][6] |
| Molecular Formula | C₉H₇NO₃ | [7] |
| Molecular Weight | 177.16 g/mol | [7] |
| Appearance | Clear yellowish to brown liquid or low-melting solid | [3] |
| Melting Point | 27 °C | [3] |
| Boiling Point | 92-93 °C (at 2 mmHg) | [3] |
| Solubility | Slightly soluble in acetonitrile, chloroform, DMSO | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for each type of proton. Key expected signals include:
-
A singlet or triplet for the acetylenic proton (~2.5-3.0 ppm).
-
A singlet or broad singlet for the hydroxyl proton (variable, depends on concentration and solvent).
-
A signal for the methine proton adjacent to the alcohol and phenyl ring (~5.5 ppm).
-
A series of multiplets in the aromatic region (~7.6-8.7 ppm) corresponding to the four protons on the nitrophenyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the acetylenic carbons (~75 and 85 ppm), the carbinol carbon (~65 ppm), and the aromatic carbons, including the carbon bearing the nitro group.[8]
-
IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups.[8]
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ for the alcohol.
-
C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹ for the terminal alkyne.
-
C≡C stretch: A weaker band around 2100-2200 cm⁻¹.
-
N-O stretch (nitro group): Strong, characteristic bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-(3-nitrophenyl)-2-propyn-1-ol stems from the distinct reactivity of its three functional domains.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Key Reactive Sites and Potential Transformations."
Reactions of the Terminal Alkyne
The terminal alkyne is arguably the most versatile handle on the molecule.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.[9][10] This reaction is fundamental for constructing complex conjugated systems used in materials science and as precursors for pharmaceutical compounds.[11][12] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this reaction allows for the efficient and highly specific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule.[1][13][14][15] This ligation chemistry is widely used in bioconjugation, drug discovery, and polymer chemistry due to its reliability and tolerance of various functional groups.[14][16]
Reactions of the Secondary Alcohol
The secondary alcohol can undergo standard transformations.
-
Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-(3-nitrophenyl)-2-propyn-1-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. This transformation provides access to α,β-acetylenic ketones, which are valuable Michael acceptors and dienophiles.
-
Esterification/Etherification: The alcohol can be readily converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under appropriate basic conditions. This allows for the introduction of diverse side chains or protecting groups.
Reactions of the Nitro Group
The nitro group is a powerful synthetic handle that significantly enhances the molecule's utility.
-
Reduction to an Amine: The most common and synthetically valuable transformation of the aromatic nitro group is its reduction to an aniline derivative, 1-(3-aminophenyl)-2-propyn-1-ol. A variety of reagents can achieve this, with the choice depending on the presence of other reducible functional groups.[17]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is highly effective.[18] Raney Nickel is often preferred if dehalogenation is a concern on other parts of the molecule.[18][19]
-
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of acid (e.g., HCl) are robust and widely used.[18][20]
-
Chemoselective Reduction: Reagents like tin(II) chloride (SnCl₂) can offer mild conditions and selectivity in the presence of other reducible groups.[19][20]
-
The resulting aniline is a key intermediate for the synthesis of heterocycles, for diazotization reactions, and for amide bond formation, dramatically expanding the synthetic possibilities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Hazard Codes: The compound is irritating to the eyes, respiratory system, and skin.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Storage: Store in a cool, dry place, typically between 2-8°C, protected from light.[3][4]
-
Nitroaromatics: Aromatic nitro compounds can be energetic and should be handled with care, avoiding shock and high temperatures.
Conclusion
1-(3-Nitrophenyl)-2-propyn-1-ol is a highly functionalized and synthetically versatile building block. The orthogonal reactivity of its alkyne, alcohol, and nitro functionalities provides chemists with a powerful tool for the efficient construction of complex molecules. Its applications in metal-catalyzed coupling, click chemistry, and as a precursor to diverse aniline derivatives underscore its importance for researchers, scientists, and professionals in the fields of drug development, materials science, and organic synthesis.
References
- BenchChem. (n.d.). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
- ChemicalBook. (n.d.). 54060-30-9 | CAS DataBase.
- ChemScene. (n.d.). 3-Ethynylaniline | 54060-30-9.
- Rajkumari, K., Das, D., Pathak, G., & Rokhum, S. L. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry.
- PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions.
- ChemicalBook. (n.d.). 3-Ethynylaniline | 54060-30-9.
- CAS Common Chemistry. (n.d.). 3-Ethynylaniline.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. This is a foundational review on click chemistry, though not directly provided in the search results, it is the seminal paper for this topic. A representative link from NIH is provided: [Link]
- Sigma-Aldrich. (n.d.). 3-Ethynylaniline >= 98 | 54060-30-9.
-
Harding, C. I., et al. (2009). Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- (No author). (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (Source document appears to be a research article or supplementary information).
-
PubChem. (n.d.). 3-(4-Nitrophenyl)prop-2-yn-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Reusch, W. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Michigan State University Department of Chemistry.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. A representative link for this well-known review is: [Link]
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
- BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.
- Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. 54060-30-9 | CAS DataBase [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 3-(4-Nitrophenyl)prop-2-yn-1-ol | C9H7NO3 | CID 5033713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 13. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
